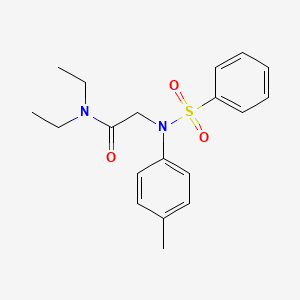![molecular formula C12H11N3OS B3865806 N'-[(2-methyl-3-thienyl)methylene]nicotinohydrazide](/img/structure/B3865806.png)
N'-[(2-methyl-3-thienyl)methylene]nicotinohydrazide
Vue d'ensemble
Description
N'-[(2-methyl-3-thienyl)methylene]nicotinohydrazide, also known as thiosemicarbazone, is a compound with potential therapeutic applications. It is a derivative of thiosemicarbazide, a versatile molecule with a wide range of biological activities. Thiosemicarbazones have been shown to possess antiviral, antitumor, and antimicrobial properties, making them attractive targets for drug discovery. In
Mécanisme D'action
The mechanism of action of N'-[(2-methyl-3-thienyl)methylene]nicotinohydrazide is not fully understood. However, it is believed to exert its antitumor effects by inducing apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, it has been shown to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of retroviruses such as HIV.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, as well as its ability to inhibit the activity of topoisomerase II and reverse transcriptase. It has also been shown to possess antimicrobial properties, inhibiting the growth of several bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[(2-methyl-3-thienyl)methylene]nicotinohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to possess a wide range of biological activities, making it a versatile compound for drug discovery. However, there are also some limitations to its use. Its mechanism of action is not fully understood, and further studies are needed to elucidate its biochemical and physiological effects. In addition, its cytotoxic effects may limit its use in vivo, and further studies are needed to determine its safety and efficacy in animal models.
Orientations Futures
There are several future directions for the study of N'-[(2-methyl-3-thienyl)methylene]nicotinohydrazide. One potential application is in the development of new antitumor agents. Its ability to induce apoptosis and inhibit topoisomerase II activity make it a promising candidate for the treatment of cancer. Another potential application is in the development of new antiviral agents. Its ability to inhibit reverse transcriptase activity makes it a promising candidate for the treatment of retroviral infections such as HIV. Further studies are needed to determine its safety and efficacy in animal models, as well as its potential for clinical use.
Applications De Recherche Scientifique
N'-[(2-methyl-3-thienyl)methylene]nicotinohydrazide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to possess antitumor, antiviral, and antimicrobial properties, making it a promising candidate for drug discovery. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the replication of several viruses, including HIV, hepatitis B, and influenza.
Propriétés
IUPAC Name |
N-[(E)-(2-methylthiophen-3-yl)methylideneamino]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-9-10(4-6-17-9)8-14-15-12(16)11-3-2-5-13-7-11/h2-8H,1H3,(H,15,16)/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZYYWITPOEAJS-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CS1)C=NNC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CS1)/C=N/NC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}benzoic acid](/img/structure/B3865725.png)
![2-(1H-benzimidazol-2-yl)-3-[2-(cyanomethoxy)-3-methoxyphenyl]acrylonitrile](/img/structure/B3865730.png)
![ethyl 2-benzylidene-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3865734.png)
![2-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3865739.png)


![benzaldehyde [5-(3-nitrobenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3865783.png)
![N'-{4-[(4-methylbenzyl)oxy]benzylidene}-2-(1-piperidinyl)acetohydrazide](/img/structure/B3865792.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B3865796.png)
![methyl 2-(2-chlorobenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3865799.png)

![3-{2-[(2-bromo-4-chlorophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B3865821.png)

